molecular formula C20H24ClN3O B2895519 2-(4-benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 332908-98-2

2-(4-benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2895519
CAS RN: 332908-98-2
M. Wt: 357.88
InChI Key: GBKVCANDSHLVDN-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide, also known as 4-benzylpiperazine-3-chloro-4-methylphenylacetamide (BPCMPA), is a synthetic compound with a wide range of applications in both scientific research and lab experiments. It is a derivative of piperazine and has a unique structure that makes it a versatile molecule for various purposes. BPCMPA’s unique structure and properties have been studied in depth and its potential uses are being explored in the medical and scientific fields.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing derivatives of "2-(4-benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide" and related compounds, emphasizing their chemical structure and properties. These synthetic efforts aim to explore the compound's potential in various applications, including pharmaceuticals and materials science. The synthesis involves complex chemical reactions to introduce specific functional groups, enhancing the compound's activity or modifying its physical and chemical properties for targeted applications (Yang Jing, 2010).

Potential Therapeutic Applications

The compound and its derivatives have been evaluated for their biological activities, including antihistamine and mast cell stabilizing properties. This suggests potential therapeutic applications in treating allergies and related conditions. For instance, derivatives have shown to inhibit histamine release in preclinical models, indicating potential as antianaphylactic agents (D. Buckle et al., 1986).

Pharmaceutical Compositions

Some studies have focused on incorporating the compound into pharmaceutical compositions for therapeutic use, suggesting its role in developing new medications. The invention of new salts of related compounds highlights the ongoing efforts to optimize the drug's efficacy and stability in pharmaceutical formulations. This area of research is critical for translating basic chemical research into clinical applications (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).

Antimicrobial and Antitumor Activities

Recent investigations have also highlighted the antimicrobial and antitumor activities of "2-(4-benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide" derivatives. These studies suggest the compound's potential in developing new treatments for infections and cancer, showcasing its versatility and the broad spectrum of its biological activities. The structure-activity relationship (SAR) studies are particularly important for understanding how different modifications affect the compound's efficacy against various microbial strains and cancer cell lines (N. Fuloria et al., 2009).

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-16-7-8-18(13-19(16)21)22-20(25)15-24-11-9-23(10-12-24)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVCANDSHLVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328810
Record name 2-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide

CAS RN

332908-98-2
Record name 2-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-BENZYL-1-PIPERAZINYL)-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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